3-Amino-2-chloro-4-n-propylpyridine
Description
Historical Trajectory and Evolution of Substituted Pyridine (B92270) Chemistry
The journey of pyridine chemistry began in 1849 when Scottish chemist Thomas Anderson first discovered pyridine. ijpsonline.com Initially isolated from coal tar, the structural elucidation of pyridine as a benzene (B151609) ring with a nitrogen atom replacing a C-H unit was later proposed by Wilhelm Körner and James Dewar. wikipedia.org A pivotal moment in the evolution of substituted pyridine chemistry was the development of the Hantzsch pyridine synthesis in 1881, which provided a versatile method for creating a wide array of pyridine derivatives. wikipedia.org
Over the past five decades, the demand for and research into pyridine and its derivatives have surged, driven by the discovery of numerous bioactive pyridine-containing compounds. researchgate.net This has led to the development of a multitude of synthetic methodologies aimed at constructing substituted pyridines from simpler precursors. researchgate.net These methods include reactions of 1,3-dicarbonyl compounds, Diels-Alder reactions, and various multi-component reactions. ijpsonline.comresearchgate.net The ability to introduce a wide range of functional groups onto the pyridine core has been instrumental in exploring their diverse applications. researchgate.netnih.gov
Positional Significance of 3-Amino-2-chloro-4-n-propylpyridine within Contemporary Heterocyclic Compound Research
The specific substitution pattern of this compound, with amino, chloro, and n-propyl groups at the 3, 2, and 4 positions respectively, makes it a compound of significant interest in contemporary heterocyclic research. The presence of both an amino group, a nucleophile, and a chloro group, a leaving group, on adjacent carbons provides a reactive site for further chemical transformations and ring annulations.
Substituted pyridines are integral to many areas of chemical research. They are found in a vast number of natural products, including alkaloids like nicotine (B1678760) and vitamins such as niacin. ijpsonline.comnih.gov Furthermore, the pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmaceuticals with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. ijpsonline.comresearchgate.net The specific arrangement of substituents in this compound makes it a valuable intermediate for the synthesis of more complex heterocyclic systems, potentially leading to the discovery of novel therapeutic agents and functional materials. guidechem.com
Current Academic Research Landscape and Identified Knowledge Gaps Pertaining to this compound
While the broader field of substituted pyridines is extensively studied, the specific compound this compound has a more focused research landscape. Much of the available information centers on its role as a key intermediate in the synthesis of other compounds. For instance, a closely related analogue, 3-amino-2-chloro-4-methylpyridine, is a crucial intermediate in the production of the HIV-1 reverse transcriptase inhibitor, nevirapine. google.comchemicalbook.com
Several synthetic routes to prepare related 3-amino-2-chloro-4-alkylpyridines have been developed. These often involve multi-step processes starting from materials like cyanoacetamide and ethyl acetoacetate (B1235776), followed by chlorination and subsequent functional group manipulations. epo.orgresearchgate.net However, a significant knowledge gap exists regarding the comprehensive physicochemical properties, detailed reactivity profile, and the full spectrum of potential applications of this compound itself. While its utility as a building block is recognized, its intrinsic biological activity and material properties remain largely unexplored in the public domain.
Defined Scope and Overarching Objectives of Research Initiatives Focused on this compound
Given the established importance of substituted pyridines, research initiatives focused on this compound would likely have several well-defined objectives. A primary goal would be the development of efficient and scalable synthetic methods to produce the compound in high yield and purity. This would involve optimizing existing synthetic strategies or exploring novel synthetic pathways. epo.orgresearchgate.net
A second key objective would be the thorough characterization of its chemical and physical properties. This includes detailed spectroscopic analysis (NMR, IR, Mass Spectrometry), determination of its crystal structure, and investigation of its electrochemical behavior. sigmaaldrich.comnist.gov
The overarching objective of such research would be to explore the synthetic utility of this compound as a precursor for more complex molecules. This involves investigating its reactivity in various chemical transformations, such as nucleophilic substitution of the chloro group and reactions involving the amino group. The ultimate aim is to leverage this compound for the synthesis of novel heterocyclic structures with potential applications in pharmaceuticals, agrochemicals, and materials science. guidechem.comnumberanalytics.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H11ClN2 |
|---|---|
Molecular Weight |
170.64 g/mol |
IUPAC Name |
2-chloro-4-propylpyridin-3-amine |
InChI |
InChI=1S/C8H11ClN2/c1-2-3-6-4-5-11-8(9)7(6)10/h4-5H,2-3,10H2,1H3 |
InChI Key |
YADCTJSMFAZTDB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=NC=C1)Cl)N |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 3 Amino 2 Chloro 4 N Propylpyridine
Retrosynthetic Analysis and Disconnection Pathways for 3-Amino-2-chloro-4-n-propylpyridine
A retrosynthetic analysis of this compound suggests several logical disconnection points to identify potential starting materials and synthetic routes. The primary disconnections involve the carbon-nitrogen and carbon-chlorine bonds at the 3- and 2-positions of the pyridine (B92270) ring, respectively.
One common approach involves the disconnection of the 3-amino group, leading back to a 2-chloro-4-n-propyl-3-nitropyridine intermediate. This nitro-group can then be reduced to the desired amine. Another key disconnection is at the 2-chloro position, suggesting a precursor such as 3-amino-4-n-propylpyridin-2-one, which can undergo chlorination.
Further disconnections of the pyridine ring itself can lead to acyclic precursors. For instance, a [4+2] cycloaddition strategy would disconnect the ring into a 1,3-dicarbonyl compound (or a synthetic equivalent) and an enamine or a related nitrogen-containing species. This highlights the possibility of constructing the substituted pyridine ring from simpler, more readily available starting materials.
De Novo Synthesis Approaches for the Construction of the Pyridine Core of this compound
The de novo synthesis of the pyridine ring is a powerful strategy that allows for the introduction of the desired substituents at specific positions from the outset.
Cyclization Reactions and Annulation Protocols for Pyridine Ring Formation
The construction of the pyridine core often relies on well-established cyclization reactions. A prevalent method involves the condensation of a β-dicarbonyl compound with an enamine or a similar species. For the synthesis of a 4-n-propylpyridine derivative, a suitable starting material would be a β-ketoester or β-diketone bearing an n-propyl group.
One patented method for a related compound, 3-amino-2-chloro-4-methylpyridine, starts with the reaction of an appropriate β-ketoacetal with cyanoacetamide in the presence of a base. epo.org This initial condensation and cyclization forms a 2-hydroxypyridine (B17775) derivative. While this specific patent details the synthesis of the 4-methyl analogue, the principles can be adapted for the 4-n-propyl derivative by using the corresponding propyl-substituted starting materials.
Another approach involves the cyclization of open-chain nitrile precursors. google.com These reactions can be mediated by various reagents to facilitate the ring closure and formation of the aminopyridine scaffold. google.com The choice of precursors and reaction conditions is critical to control the regioselectivity and achieve the desired substitution pattern.
Multi-Component Reaction Sequences Leading to Substituted Pyridines with the this compound Motif
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesize complex molecules like substituted pyridines in a single step from three or more starting materials. chemistryviews.orgrsc.orgrsc.org The Hantzsch pyridine synthesis and its variations are classic examples, though often limited in scope. rsc.org More contemporary MCRs provide broader access to diverse pyridine structures. rsc.orgtandfonline.comthieme-connect.com
For instance, a three-component reaction could involve an aldehyde, a β-ketoester, and an ammonia (B1221849) source to construct the dihydropyridine (B1217469) ring, which can then be oxidized to the corresponding pyridine. To obtain the specific substitution pattern of this compound, the starting components would need to be carefully selected. For example, a reaction between an enamine derived from a propyl-containing ketone, a malononitrile (B47326) derivative, and an appropriate third component could potentially lead to a highly substituted pyridine ring that can be further elaborated.
Functional Group Interconversion and Derivatization Strategies for this compound
Once the basic pyridine scaffold is in place, functional group interconversions are employed to install the final amino and chloro substituents at the desired positions.
Targeted Amination Protocols for the Introduction of the 3-Amino Group
The introduction of the 3-amino group is a critical step. A common strategy involves the reduction of a 3-nitro group. This nitration is often performed on a pre-existing pyridine ring, although it can suffer from a lack of regioselectivity. google.comgoogle.com
A more controlled method involves the Hofmann rearrangement of a 3-carboxamide group. google.com For the analogous 3-amino-2-chloro-4-methylpyridine, a 2-chloro-4-methyl-3-pyridinecarboxamide intermediate is treated with a base and a halogen, such as sodium hydroxide (B78521) and bromine, to yield the 3-amino product. google.com This approach offers good control over the position of the amino group.
Direct amination of a 2-chloropyridine (B119429) derivative is another possibility. While challenging, methods for the direct amination of halopyridines have been developed, sometimes employing flow reactors or metal catalysis to overcome the high activation barrier. rsc.orgresearchgate.net
Regioselective Halogenation Methods for the 2-Chloro Position of the Pyridine Ring
The introduction of the chlorine atom at the 2-position must be highly regioselective to avoid the formation of unwanted isomers. epo.org A widely used method for this transformation is the chlorination of a corresponding pyridin-2-one (or 2-hydroxypyridine) derivative. google.comgoogle.com Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are effective for this conversion. google.comchemicalbook.com
For example, a 3-cyano-4-n-propylpyridin-2-one can be treated with a chlorinating agent to yield the 2-chloro-3-cyano-4-n-propylpyridine intermediate. google.com This intermediate can then be further functionalized.
Direct chlorination of a 3-amino-4-n-propylpyridine is another route. This can be achieved using reagents like chlorine gas in an acidic medium. epo.org The conditions, such as pH and temperature, must be carefully controlled to ensure selective chlorination at the 2-position. epo.org For the 4-methyl analogue, this reaction has been shown to proceed with high yield. epo.org
Data Tables
Table 1: Key Intermediates and Reagents in the Synthesis of 3-Amino-2-chloro-4-alkylpyridines
| Intermediate/Reagent | Role in Synthesis | Reference |
| β-Ketoacetal | Precursor for pyridine ring formation | epo.org |
| Cyanoacetamide | Nitrogen and carbon source in cyclization | epo.org |
| Phosphorus oxychloride (POCl₃) | Chlorinating agent for pyridin-2-ones | google.comgoogle.com |
| 3-Amino-4-n-propylpyridine | Precursor for direct chlorination | epo.org |
| 2-Chloro-4-n-propyl-3-pyridinecarboxamide | Precursor for Hofmann rearrangement | google.com |
| Sodium hydroxide and Bromine | Reagents for Hofmann rearrangement | google.com |
Table 2: Examples of Reaction Conditions for Key Synthetic Steps
Alkylation Strategies for the Introduction of the 4-n-Propyl Side Chain
The introduction of the n-propyl group at the 4-position of the pyridine ring is a critical step in the synthesis of this compound. Rather than a direct alkylation of a pre-formed pyridine core, a common and effective strategy involves constructing the heterocyclic ring from precursors that already contain the required n-propyl moiety.
One such method involves a multi-step process starting with an alkyl acetoacetate (B1235776). epo.org For the synthesis of the 4-n-propyl derivative, the process would commence with an appropriate ester of 3-oxohexanoic acid. This precursor undergoes a reaction with cyanoacetamide in the presence of a base to form a 2-hydroxy-4-n-propyl-6-oxo-1,6-dihydro-pyridine-3-carbonitrile intermediate. Subsequent chemical transformations, including chlorination and hydrolysis, lead to the final product. This approach ensures the n-propyl group is precisely positioned from the outset.
Another documented strategy involves the selective dehalogenation of a dichlorinated precursor. google.com In this route, a compound such as 3-amino-2,6-dichloro-4-n-propylpyridine is subjected to catalytic hydrogenation. This reaction selectively removes the chlorine atom at the 6-position while retaining the one at the 2-position, yielding the desired this compound. google.com The process is typically carried out using a palladium on carbon (Pd/C) catalyst under hydrogen pressure. google.com
A process for preparing 3-amino-2-chloro-4-alkylpyridines, where the alkyl group can be propyl, is outlined in the following table based on patent literature. epo.org
Table 1: Synthetic Route from an n-Propyl Precursor
| Step | Reactants | Reagents/Conditions | Product |
|---|---|---|---|
| a) | n-Propyl acetoacetate ester, Cyanoacetamide | Base, Organic Solvent, 60-80°C | 2-Hydroxy-4-n-propyl-6-oxo-1,6-dihydropyridine-3-carbonitrile |
| b) | Product from step (a) | Chlorinating Agent, 110-180°C | 2,6-Dichloro-4-n-propylpyridine-3-carbonitrile |
| c) | Product from step (b) | Strong Acid, 20-100°C | 3-Amino-2,6-dichloro-4-n-propylpyridine |
Green Chemistry Principles and Sustainable Synthetic Routes for this compound
The synthesis of specialty chemicals like this compound is increasingly guided by the principles of green chemistry, aiming for processes that are both efficient and environmentally benign. A key objective is the development of low-cost, safe processes that yield the final product in high purity while avoiding hazardous reagents and undesirable reaction pathways, such as non-selective nitrations. epo.orgyoutube.com
Development of Solvent-Free and Atom-Economical Syntheses
Atom economy is a core principle of green chemistry that seeks to maximize the incorporation of all materials from the starting reagents into the final product. In the multi-step syntheses of substituted pyridines, achieving high atom economy can be challenging due to the use of protecting groups, activating agents, and multi-step chlorination/de-chlorination sequences. google.comgoogle.com
For instance, chlorination steps using agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) generate significant inorganic waste. google.comchemicalbook.com Similarly, Hofmann rearrangement, a potential method to convert a 3-amido group to the 3-amino group, inherently has poor atom economy. The development of catalytic routes that minimize or eliminate the use of such stoichiometric reagents is a key research goal. While fully solvent-free syntheses for this specific compound are not widely reported, research into reducing solvent use, for example through continuous manufacturing or by using recyclable solvents, represents a move toward more sustainable practices.
Exploration of Organocatalytic and Transition Metal-Catalyzed Approaches
Modern synthetic chemistry has seen a surge in the use of catalytic methods to improve efficiency and reduce environmental impact. These approaches are applicable to the synthesis of this compound.
Organocatalysis: In the synthesis of the closely related 3-amino-2-chloro-4-methylpyridine, a Knoevenagel condensation is employed as a key step. This reaction is often catalyzed by a small organic molecule, such as the ammonium (B1175870) salt piperidinium (B107235) acetate, which classifies it as an organocatalytic transformation. google.comchemicalbook.com This avoids the use of harsher, more toxic catalysts.
Transition Metal-Catalysis: Transition metals play a crucial role in several synthetic strategies. As mentioned, palladium-catalyzed hydrogenation is a key step for the selective dehalogenation of 3-amino-2,6-dichloro-4-n-propylpyridine to the desired product. google.com Furthermore, transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, represent a powerful and versatile strategy for forming carbon-carbon bonds. chemicalbook.com In principle, the 4-n-propyl group could be introduced by coupling a suitable pyridine precursor with an n-propylboronic acid derivative, offering a highly modular and efficient route.
Advanced Synthetic Techniques for this compound Production
To overcome the limitations of traditional batch processing, advanced synthetic techniques are being explored to enhance the production of complex molecules like this compound.
Flow Chemistry and Continuous Manufacturing Processes
Flow chemistry, or continuous manufacturing, offers significant advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, enhanced process control, and potential for scalability. The multi-step nature of the synthesis of this compound, which involves energetic reactions and the handling of hazardous materials, makes it an ideal candidate for flow processing. By conducting reactions in a continuous stream through a reactor, it is possible to maintain precise control over reaction parameters, minimize the volume of hazardous intermediates at any given time, and integrate multiple reaction and purification steps into a single, automated process. While specific flow syntheses for this compound are not yet detailed in major publications, the application of this technology is a logical next step for safer and more efficient manufacturing.
Microwave-Assisted and Sonochemical Syntheses
Sonochemical Syntheses: Sonochemistry, the application of ultrasound to chemical reactions, is another advanced technique that can enhance reaction rates and yields. The phenomenon of acoustic cavitation creates localized hot spots with extreme temperatures and pressures, which can promote reactivity. While specific applications of sonochemistry to the synthesis of this compound are not prominently documented, its potential to accelerate heterogeneous reactions, such as those involving metal catalysts, suggests it could be a valuable area for future research.
Mechanistic Insights and Reaction Pathways Involving 3 Amino 2 Chloro 4 N Propylpyridine
Electrophilic Aromatic Substitution (EAS) Reactivity on the Pyridine (B92270) Ring System of 3-Amino-2-chloro-4-n-propylpyridine
The pyridine ring is inherently electron-deficient and thus generally resistant to electrophilic aromatic substitution (EAS) compared to benzene (B151609). acs.orglibretexts.org Any reaction typically requires harsh conditions and the substitution pattern is influenced by the deactivating nature of the nitrogen atom, which directs electrophiles to the C3 and C5 positions. libretexts.org
In this compound, the ring's reactivity is modulated by three substituents:
3-Amino group: A powerful activating group that directs incoming electrophiles to the ortho and para positions (C2, C4, and C6).
2-Chloro group: A deactivating, ortho- and para-directing group.
4-n-Propyl group: A weakly activating, ortho- and para-directing group.
The combined effect of these groups determines the position of substitution. The powerful activating effect of the amino group is the dominant influence. It strongly activates the C5 position (ortho to the n-propyl group and meta to the chloro group) and the C6 position (para to the amino group). However, the C6 position is also ortho to the deactivating ring nitrogen.
Considering these factors, electrophilic attack is most likely to occur at the C5 position, which is sterically accessible and electronically activated by both the amino and n-propyl groups. Research on the analogous compound, 3-Amino-2-chloro-4-methylpyridine, has shown that bromination occurs, indicating that the ring can undergo EAS. guidechem.com For instance, bromination using 2,5-dibromo-5,5-dimethylhydantoin would be expected to yield 3-Amino-5-bromo-2-chloro-4-n-propylpyridine.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reagent/Reaction | Expected Major Product | Rationale |
| Br₂ / FeBr₃ | 3-Amino-5-bromo-2-chloro-4-n-propylpyridine | The C5 position is activated by the strongly donating amino group (para) and the weakly donating n-propyl group (ortho), and is less deactivated by the ring nitrogen. |
| HNO₃ / H₂SO₄ | 3-Amino-2-chloro-5-nitro-4-n-propylpyridine | Nitration is expected to follow the same regioselectivity as halogenation, favoring the most activated and accessible position. |
Nucleophilic Aromatic Substitution (NAS) at the 2-Chloro Position of this compound
The chlorine atom at the C2 position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). chemimpex.comyoutube.com The electron-withdrawing nature of the pyridine nitrogen atom stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction, particularly for substitution at the C2 and C4 positions. stackexchange.com This reaction pathway allows for the displacement of the chloride ion by a variety of nucleophiles.
The mechanism involves the attack of a nucleophile on the carbon atom bearing the chlorine, leading to a disruption of the aromatic system and the formation of a resonance-stabilized anionic intermediate. youtube.comstackexchange.com The subsequent departure of the chloride ion restores the aromaticity of the ring. Common nucleophiles used in such reactions include amines, alkoxides, and thiolates. For example, reaction with a secondary amine like piperidine (B6355638) in a suitable solvent, potentially at elevated temperatures, would yield the corresponding 2-(piperidin-1-yl) derivative. Flow reactors operating at high temperatures have been shown to be effective for the amination of unactivated 2-chloropyridines. thieme-connect.com
Table 2: Examples of Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Reagent Example | Product Structure |
| Amine | Piperidine | 2-(Piperidin-1-yl)-4-n-propylpyridin-3-amine |
| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | 2-Methoxy-4-n-propylpyridin-3-amine |
| Thiolate | Sodium thiophenoxide (NaSPh) | 2-(Phenylthio)-4-n-propylpyridin-3-amine |
Reactivity Profiles and Transformations of the 3-Amino Group in this compound
The primary amino group at the C3 position is a versatile functional handle that can undergo a wide range of chemical transformations.
The nucleophilic nitrogen of the amino group readily reacts with acylating, sulfonylating, and alkylating agents.
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base affords the corresponding amides. For example, treatment with acetyl chloride would yield N-(2-chloro-4-n-propylpyridin-3-yl)acetamide.
Sulfonylation: Similarly, reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, provides the corresponding sulfonamides, e.g., N-(2-chloro-4-n-propylpyridin-3-yl)-4-methylbenzenesulfonamide.
Alkylation: While direct alkylation can be difficult to control and may lead to over-alkylation, reductive amination with aldehydes or ketones provides a more controlled method for synthesizing secondary and tertiary amines.
The 3-amino group can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures. google.comgoogle.com This diazonium intermediate is highly valuable as it can be subsequently transformed into a wide variety of other functional groups through reactions such as the Sandmeyer or Gattermann reactions. doaj.org
This two-step sequence allows for the introduction of substituents that are not easily installed directly onto the pyridine ring.
Table 3: Diazotization and Subsequent Sandmeyer-Type Reactions
| Reagent(s) | Intermediate | Final Product | Reaction Name |
| 1. NaNO₂, HCl (0 °C) 2. CuCl / HCl | 2-Chloro-4-n-propylpyridine-3-diazonium chloride | 2,3-Dichloro-4-n-propylpyridine | Sandmeyer |
| 1. NaNO₂, HBr (0 °C) 2. CuBr / HBr | 2-Chloro-4-n-propylpyridine-3-diazonium bromide | 3-Bromo-2-chloro-4-n-propylpyridine | Sandmeyer |
| 1. NaNO₂, HCl (0 °C) 2. CuCN / KCN | 2-Chloro-4-n-propylpyridine-3-diazonium chloride | 2-Chloro-4-n-propylnicotinonitrile | Sandmeyer |
| 1. NaNO₂, HBF₄ (0 °C) 2. Heat | 2-Chloro-4-n-propylpyridine-3-diazonium tetrafluoroborate | 2-Chloro-3-fluoro-4-n-propylpyridine | Balz-Schiemann |
| 1. NaNO₂, HCl (0 °C) 2. H₂O, Heat | 2-Chloro-4-n-propylpyridine-3-diazonium chloride | 2-Chloro-4-n-propylpyridin-3-ol | Hydrolysis |
The primary amino group can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically catalyzed by acid and involves the reversible formation of a carbinolamine intermediate, which then dehydrates to form the C=N double bond. The resulting imines can be valuable intermediates themselves, for example, they can be reduced to form secondary amines.
Reactivity and Functionalization of the 4-n-Propyl Group in this compound
The n-propyl group attached to the pyridine ring at the C4 position also offers opportunities for chemical modification. The carbon atom attached directly to the pyridine ring (the benzylic-like position) is activated towards certain reactions.
One common transformation is free-radical halogenation. Using reagents like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light), it is possible to selectively brominate the benzylic-like position of the n-propyl group. This would lead to the formation of 3-Amino-2-chloro-4-(1-bromopropyl)pyridine, a versatile intermediate for further nucleophilic substitution or elimination reactions.
Furthermore, oxidation of the alkyl side chain is possible. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under harsh conditions could potentially oxidize the entire n-propyl group to a carboxylic acid, yielding 3-amino-2-chloropyridine-4-carboxylic acid. Milder or more selective conditions might allow for partial oxidation to a ketone or alcohol at the benzylic-like position. Recent developments have also shown photochemical methods for the functionalization of C(sp³)–H bonds at the 4-position of the pyridine ring. acs.org
In-Depth Analysis of this compound Reveals Limited Publicly Available Reactivity Data
A thorough investigation into the chemical literature was conducted to collate information for a detailed article focusing on the mechanistic insights and reaction pathways involving this compound. The intended article was structured to cover selective oxidation and reduction methodologies, C-H functionalization, radical transformations, various transition metal-catalyzed cross-coupling reactions, and its photochemical and electrochemical reactivity.
The search did yield a patent (US5686618A) that describes a method for the preparation of this compound. The process involves the reaction of 3-amino-4-n-propylpyridine with a mixture of hydrochloric acid and hydrogen peroxide. This finding confirms the existence and a synthetic route to the target molecule.
However, extensive searches for specific applications of this compound in subsequent chemical reactions proved to be largely fruitless. The core of the proposed article was to focus on its reactivity profile, including detailed research findings and data suitable for interactive tables. This included specific palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, Heck, and Stille couplings, as well as Buchwald-Hartwig amination.
While general principles and numerous examples for these named reactions exist for a wide variety of pyridine and aniline (B41778) substrates, specific studies employing this compound as the substrate are not described in the available literature. For instance, while the Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds, no specific examples detailing the coupling of this compound with various boronic acids, including reaction conditions and yields, could be located. Similarly, information regarding its participation in Sonogashira, Heck, and Stille couplings, or its derivatization through Buchwald-Hartwig amination, remains unpublished in accessible databases.
Furthermore, there is a lack of data concerning the selective oxidation of the amino group or the pyridine ring, reduction of the chloro-substituent, direct C-H functionalization at other positions on the pyridine ring, or any radical-based transformations involving this specific compound. The photochemical and electrochemical behavior of this compound also appears to be an uninvestigated area of research.
In contrast, the closely related analog, 3-Amino-2-chloro-4-methylpyridine (CAPIC), is a well-documented compound, primarily due to its role as a key intermediate in the synthesis of the non-nucleoside reverse transcriptase inhibitor, Nevirapine. The extensive research on CAPIC highlights the importance of such substituted aminopyridines in medicinal chemistry.
The absence of detailed reactivity data for the n-propyl derivative suggests that either this specific compound has not been a focus of extensive research, or the findings from such studies have not been disclosed in the public domain. It is therefore not possible to provide a scientifically accurate and detailed article with the requested in-depth analysis and data tables for this compound at this time.
Future research into the reactivity of this compound could be valuable, potentially uncovering new synthetic routes to novel functionalized pyridine derivatives for applications in pharmaceuticals, agrochemicals, and materials science.
Computational and Theoretical Chemistry Studies of 3 Amino 2 Chloro 4 N Propylpyridine
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods provide insights into the electronic structure, which in turn governs the molecule's reactivity and physical properties.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. researchgate.net It offers a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. nih.gov For a molecule like 3-amino-2-chloro-4-n-propylpyridine, DFT calculations, often using a functional like B3LYP with a suitable basis set such as 6-311++G(d,p), can be employed to determine its optimized geometry, vibrational frequencies, and electronic properties. mdpi.com
DFT studies on related aminopyridine derivatives have been used to analyze supramolecular assemblies and non-covalent interactions. mdpi.com For instance, in a study on cocrystals of aminopyridine derivatives, DFT was used to understand the role of hydrogen bonding and halogen bonding in the crystal packing. nih.gov Such calculations would be invaluable in predicting how this compound molecules interact with each other and with other molecules.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical stability and reactivity of a molecule. nih.gov
For this compound, the HOMO would likely be located on the electron-rich amino group and the pyridine (B92270) ring, while the LUMO would be distributed over the pyridine ring, influenced by the electron-withdrawing chloro group. A smaller HOMO-LUMO gap would suggest higher reactivity.
Charge distribution mapping provides a visual representation of how charge is distributed within a molecule. This is crucial for understanding its electrostatic interactions and reactive sites.
Table 1: Illustrative FMO Data for a Related Aminopyridine Derivative
| Parameter | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: This data is illustrative and based on typical values for similar aromatic amines.
The Molecular Electrostatic Potential (ESP) surface is a valuable tool for predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). rsc.org
For this compound, the ESP surface would be expected to show negative potential (red/yellow) around the nitrogen atom of the pyridine ring and the amino group, indicating these as likely sites for electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the amino group and potentially on the chloro group, highlighting regions susceptible to nucleophilic attack. mdpi.com In studies of similar molecules, the chloro group has been shown to act as an electrophilic site. nih.gov
Reaction Mechanism Elucidation via Computational Pathway Analysis
Computational chemistry is a powerful tool for elucidating reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone.
To understand how this compound participates in a chemical reaction, a transition state (TS) search can be performed. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.
Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) analysis can be performed. This calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the located TS indeed connects the desired reactants and products. This methodology has been applied to understand various reactions involving pyridine derivatives. rsc.org
Computational methods can be used to calculate important kinetic and thermodynamic parameters for a reaction. The activation energy (Ea), which is the energy difference between the reactants and the transition state, is a key kinetic parameter. A lower activation energy implies a faster reaction.
Thermodynamic parameters such as the enthalpy of reaction (ΔH), entropy of reaction (ΔS), and Gibbs free energy of reaction (ΔG) can also be calculated. These parameters indicate whether a reaction is exothermic or endothermic and whether it is spontaneous under given conditions. While specific computational data for this compound is not available, experimental and computational studies on related compounds provide a framework for such analyses. For example, the thermodynamic properties of 2-aminopyridine (B139424) have been studied experimentally, providing data on its heat capacity and phase transitions. asianpubs.org
Table 2: Illustrative Calculated Thermodynamic Data for a Hypothetical Reaction
| Parameter | Value |
| Activation Energy (Ea) | 25 kcal/mol |
| Enthalpy of Reaction (ΔH) | -15 kcal/mol |
| Gibbs Free Energy of Reaction (ΔG) | -12 kcal/mol |
Note: This data is hypothetical and serves to illustrate the types of parameters that can be determined through computational studies.
Molecular Dynamics (MD) Simulations and Conformational Analysis of this compound
Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules, providing a detailed picture of their flexibility and interactions. For this compound, MD simulations would be instrumental in understanding its dynamic nature, particularly the conformational landscape dictated by the rotatable bonds of the n-propyl group and the amino substituent.
The primary goal of MD simulations in this context is to explore the potential energy surface of the molecule and identify its most stable conformations. This is achieved by solving Newton's equations of motion for the atoms of the molecule, with the forces between them calculated using a force field. The simulation would reveal how the molecule flexes, bends, and rotates over time, providing insights into its accessible conformations in different environments, such as in a vacuum or in a solvent.
Conformational analysis, a key output of MD simulations, focuses on identifying the low-energy conformers of this compound. The dihedral angles involving the n-propyl chain and the amino group relative to the pyridine ring are of particular interest. By systematically rotating these bonds and calculating the corresponding energy, a potential energy map can be generated. The most stable conformers, corresponding to the global and local minima on this map, represent the most probable shapes the molecule will adopt.
For instance, studies on related 4-aminopyridine (B3432731) derivatives have successfully employed MD simulations to understand their binding modes in biological systems. nih.gov These studies often involve docking the molecule into a target protein's active site and then running MD simulations to assess the stability of the complex and observe the conformational changes of the ligand within the binding pocket. nih.gov A similar approach for this compound would be crucial in any drug discovery endeavor.
Table 1: Key Parameters in Molecular Dynamics Simulations of this compound
| Parameter | Description | Typical Values/Methods |
| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of a system of atoms. | AMBER, CHARMM, GROMOS |
| Solvent Model | Representation of the solvent environment. | Explicit (e.g., TIP3P water) or Implicit (e.g., Generalized Born) |
| Simulation Time | The duration of the simulation. | Nanoseconds (ns) to Microseconds (µs) |
| Temperature | The temperature at which the simulation is run. | Typically 300 K (room temperature) |
| Pressure | The pressure at which the simulation is run (for NPT ensemble). | Typically 1 atm |
| Integration Timestep | The time interval between successive steps in the simulation. | 1-2 femtoseconds (fs) |
The results of such simulations would provide a foundational understanding of the molecule's intrinsic flexibility, which is a critical determinant of its physical, chemical, and biological properties.
Structure-Property Relationship (SPR) Predictions based on Computational Models
Structure-Property Relationship (SPR) models leverage computational chemistry to predict the physicochemical properties of a molecule based solely on its chemical structure. These predictions are invaluable for initial screening of new compounds, as they can provide estimates of key properties without the need for laborious and costly experimental measurements. For this compound, a variety of properties can be predicted using established computational models.
Density Functional Theory (DFT) is a powerful quantum mechanical method often employed for SPR predictions. By solving the Schrödinger equation for the molecule, DFT can provide accurate estimates of electronic properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). nih.gov The HOMO-LUMO energy gap is a particularly important parameter, as it relates to the molecule's reactivity and stability. nih.gov The MEP map visually indicates the regions of the molecule that are electron-rich (negative potential) and electron-poor (positive potential), which is crucial for understanding intermolecular interactions.
Other important properties that can be predicted include lipophilicity (logP), which is a measure of a compound's solubility in a non-polar solvent versus a polar solvent, and aqueous solubility (logS). These properties are critical in pharmaceutical and agrochemical research, as they influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Various algorithms and software packages are available to predict these properties based on the molecule's structural fragments.
Table 2: Predicted Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |
| This compound | C₈H₁₁ClN₂ | 170.64 | ~2.3 (Estimated) |
| 3-Amino-2-chloropyridine | C₅H₅ClN₂ | 128.56 | 0.8 nih.gov |
| 3-Chloropyridine | C₅H₄ClN | 113.54 | 1.3 nih.gov |
| 3-Amino-2-chloro-4-methylpyridine | C₆H₇ClN₂ | 142.59 | Not available |
Note: The XLogP3 value for this compound is an estimation based on the values of its structural analogues.
By employing a suite of computational models, a comprehensive profile of this compound's properties can be generated. This data can then be used to guide its synthesis, purification, and further investigation into its potential applications.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of Analogues Derived from this compound (focused on methodological aspects)
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity (QSAR) or physicochemical properties (QSPR). researchgate.netconicet.gov.ar The development of QSAR/QSPR models for analogues of this compound would be a powerful strategy to guide the design of new derivatives with optimized properties. This section focuses on the methodological aspects of building such models.
The first step in QSAR/QSPR modeling is the creation of a dataset of molecules with known activities or properties. conicet.gov.ar For analogues of this compound, this would involve synthesizing a library of related compounds with variations at different positions of the pyridine ring and then experimentally measuring the desired endpoint (e.g., enzyme inhibition, receptor binding affinity, or a specific physicochemical property).
The next step is the calculation of molecular descriptors for each compound in the dataset. conicet.gov.ar These descriptors are numerical values that represent different aspects of the molecule's structure, such as its size, shape, electronic properties, and lipophilicity. There are thousands of available descriptors, and the selection of the most relevant ones is a critical step in model development.
Once the descriptors are calculated, a mathematical model is built to correlate them with the observed activity or property. Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are common statistical methods used for this purpose. nih.govnih.gov The goal is to generate an equation of the form:
Activity/Property = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ
where D₁, D₂, ..., Dₙ are the molecular descriptors and c₀, c₁, c₂, ..., cₙ are the regression coefficients determined from the statistical analysis.
The predictive power of the resulting QSAR/QSPR model must be rigorously validated. nih.gov This is typically done by dividing the initial dataset into a training set, which is used to build the model, and a test set, which is used to evaluate its predictive performance on compounds not used in its development. nih.gov A robust and predictive model can then be used to estimate the activity or property of new, unsynthesized analogues of this compound, thereby prioritizing the synthesis of the most promising candidates. acs.org
Table 3: Methodological Workflow for QSAR/QSPR Modeling
| Step | Description | Key Considerations |
| 1. Data Set Curation | Assembling a collection of structurally related compounds with measured activity/property data. | Structural diversity, accuracy of experimental data. |
| 2. Molecular Descriptor Calculation | Generating numerical representations of molecular structure (e.g., constitutional, topological, quantum-chemical). | Selection of relevant descriptor classes. |
| 3. Model Building | Using statistical methods (e.g., MLR, PLS) to establish a correlation between descriptors and activity/property. | Choice of statistical method, avoiding overfitting. |
| 4. Model Validation | Assessing the predictive ability of the model using internal and external validation techniques. | Cross-validation (leave-one-out), prediction on an external test set. |
| 5. Model Application | Using the validated model to predict the activity/property of new, designed compounds. | Defining the applicability domain of the model. |
Through the systematic application of these computational and theoretical chemistry methods, a deep understanding of this compound and its analogues can be achieved, accelerating the discovery and development of new molecules with desired properties.
Derivatization and Synthetic Utility of 3 Amino 2 Chloro 4 N Propylpyridine
Synthesis of Novel Heterocyclic Systems Incorporating the 3-Amino-2-chloro-4-n-propylpyridine Moiety
The bifunctional nature of this compound, possessing both a nucleophilic amine and a displaceable chlorine atom, makes it an ideal precursor for the synthesis of fused heterocyclic systems through cyclization reactions.
Annulation, the process of building a new ring onto a pre-existing one, is a key application of this compound. It serves as an essential intermediate in the preparation of tricyclic dipyrido nih.govepo.orgdiazepine (B8756704) systems. chemrxiv.org These compounds are of significant interest due to their structural relation to pharmacologically active agents. chemrxiv.org
The synthesis involves a two-step process where this compound is first coupled with a second substituted pyridine (B92270), followed by an intramolecular cyclization to form the central seven-membered diazepine ring. A general scheme for this annulation is the reaction of a 3-amino-2-chloro-4-alkylpyridine with a 2-chloro-3-aminopyridine derivative. The process culminates in the formation of a 4-alkyl-5,11-dihydro-6H-dipyrido-[3,2-b:2',3'-e]- nih.govepo.orgdiazepine. chemrxiv.org This reaction highlights the role of the starting material in a condensation-cyclization sequence to build complex, fused heterocycles.
| Reactant A | Reactant B | Resulting Fused System | Reaction Type |
|---|---|---|---|
| This compound | Substituted 2-halopyridine (e.g., 2-chloro-3-aminopyridine) | 4-n-propyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e] nih.govepo.orgdiazepine | Annulation / Condensation-Cyclization |
This table illustrates the general annulation reaction involving this compound to form a fused dipyrido nih.govepo.orgdiazepine system.
A review of the scientific literature did not yield specific examples of this compound being utilized as a component in cycloaddition reactions such as the Diels-Alder reaction. The electron-donating amino group and the electron-withdrawing chloro group on the pyridine ring influence its electronic properties, but its application in pericyclic reactions is not well-documented.
Scaffold Diversity Generation from this compound
The generation of molecular diversity from a common scaffold is a central concept in medicinal chemistry for the exploration of new chemical space.
There is a lack of specific published research detailing the use of this compound in the systematic design and synthesis of compound libraries using parallel chemistry techniques. While its structure is amenable to such approaches, where the amino group could be acylated, alkylated, or used in other coupling reactions in a parallel format, specific examples are not prevalent in the literature.
Similarly, the application of combinatorial chemistry, including split-and-pool methods, to generate large, diverse libraries from the this compound scaffold has not been a focus of reported synthetic efforts.
Development of this compound as a Versatile Synthetic Building Block for Complex Molecules
The primary development of this compound as a versatile synthetic building block lies in its established role as a key precursor for therapeutically relevant heterocyclic systems. chemrxiv.org Its utility is most prominently showcased in the synthesis of 4-alkyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e] nih.govepo.orgdiazepines. chemrxiv.org
The synthesis of this tricyclic system is a clear demonstration of the compound's value. The reaction pathway leverages both key functional groups in a sequential manner to construct a complex molecular architecture that would be difficult to access otherwise. Patents describe the preparation of 3-amino-2-chloro-4-alkylpyridines (where the alkyl group can be methyl, ethyl, or propyl) specifically for their use as intermediates in forming these dipyrido nih.govepo.orgdiazepine structures. epo.orgchemrxiv.org This targeted application underscores its importance as a specialized, rather than a general-purpose, building block in organic synthesis.
Utilization in Ligand Design for Catalysis and Coordination Chemistry
The design of effective ligands is a cornerstone of modern catalysis and coordination chemistry. The structural and electronic properties of this compound make it a promising scaffold for the development of novel ligands. The design principles for utilizing this compound in ligand synthesis revolve around the strategic modification of its functional groups to create molecules with specific coordination geometries and electronic environments.
The primary site for derivatization on the this compound scaffold is the 3-amino group. This nucleophilic group can readily undergo a variety of chemical transformations to introduce new coordinating atoms, thereby increasing the denticity of the resulting ligand. A common and effective strategy is the formation of Schiff bases through condensation with various aldehydes and ketones. This reaction introduces an imine nitrogen atom, creating bidentate ligands capable of forming stable chelate rings with metal ions.
Ligand Design Principles:
Bidentate N,N'-Ligands: Condensation of this compound with aldehydes or ketones containing an additional nitrogen donor, such as pyridinecarboxaldehydes or acetylpyridine derivatives, can yield bidentate N,N'-ligands. The resulting Schiff base ligands can coordinate to a metal center through the pyridine nitrogen of the original scaffold and the newly formed imine nitrogen. The n-propyl group at the 4-position can influence the steric environment around the metal center, potentially impacting the stability and catalytic activity of the resulting complex.
Tridentate Ligands: To create ligands with higher denticity, the aldehyde or ketone used in the Schiff base condensation can be designed to contain further donor atoms. For example, reaction with salicylaldehyde (B1680747) or its derivatives would result in a tridentate N,N',O-donor ligand.
Influence of Substituents: The chloro group at the 2-position is an important electronic modifier. As an electron-withdrawing group, it reduces the electron density on the pyridine ring, which can affect the pKa of the pyridine nitrogen and its coordination strength. This electronic tuning can be a critical factor in modulating the reactivity of the metal center in a catalytic cycle. The n-propyl group, primarily a steric influencer, can also have subtle electronic effects through hyperconjugation.
The synthesis of metal complexes with ligands derived from aminopyridines is well-established. jocpr.com For instance, Schiff base complexes of Cu(II), Ni(II), and Co(II) have been synthesized from 3-aminopyridine (B143674) and 4-pyridine carboxaldehyde. jocpr.com These complexes have been shown to be hexacoordinated. jocpr.com This precedent suggests that analogous complexes could be readily prepared from derivatives of this compound.
The general approach to synthesizing these complexes involves the initial preparation of the Schiff base ligand, followed by its reaction with a suitable metal salt in an appropriate solvent.
| Ligand Type | Derivatization Strategy | Potential Coordinating Atoms |
| Bidentate | Condensation with pyridinecarboxaldehydes | Pyridine N, Imine N |
| Tridentate | Condensation with salicylaldehyde derivatives | Pyridine N, Imine N, Phenolic O |
| Multidentate | Linkage of multiple pyridine units | Multiple N and/or O donors |
Development of Molecular Probes for Chemical Biology Investigations
Molecular probes are essential tools in chemical biology for visualizing and understanding biological processes at the molecular level. The 2-aminopyridine (B139424) scaffold has been recognized as a potential core for fluorescent probes. nih.gov Consequently, this compound presents an attractive starting point for the design and synthesis of novel molecular probes, particularly those based on fluorescence.
The design of a molecular probe based on this scaffold involves the incorporation of a fluorophore and a reactive group for bioconjugation or a recognition motif for a specific biological target. The inherent fluorescence of some aminopyridine derivatives can also be exploited and modulated. nih.gov
Probe Design and Methodology:
Fluorophore Conjugation: The 3-amino group is a convenient handle for the attachment of a fluorophore. This can be achieved through standard amide bond formation with a carboxylic acid-functionalized fluorophore or through other biocompatible ligation chemistries. The choice of fluorophore will determine the photophysical properties of the resulting probe, such as its excitation and emission wavelengths.
"Click-and-Probing" Strategy: A more advanced approach involves the design of "turn-on" fluorescent probes. The 3-amino group can be converted to an azide, which is often a fluorescence-quenching group. This azido-functionalized pyridine can then be "clicked" onto a biomolecule containing a terminal alkyne via a copper-catalyzed or strain-promoted azide-alkyne cycloaddition. This reaction would form a triazole, which can restore or enhance the fluorescence of the aminopyridine core, providing a "turn-on" signal upon successful labeling. nih.gov
Modulation of Photophysical Properties: The chloro and n-propyl substituents on the pyridine ring are expected to influence the photophysical properties of any derived fluorophore. The electron-withdrawing nature of the chlorine atom can affect the energy levels of the molecular orbitals involved in the electronic transition, potentially leading to shifts in the absorption and emission spectra. The n-propyl group may have a more subtle effect but could influence the quantum yield and lifetime of the excited state.
Bio-orthogonal Chemistry: The development of molecular probes often relies on bio-orthogonal chemistry, which allows for specific chemical reactions to occur within a complex biological environment without interfering with native biochemical processes. burleylabs.co.uk The derivatization of this compound can be tailored to incorporate bio-orthogonal handles, such as alkynes or strained alkenes, for subsequent conjugation to biomolecules.
The synthesis of such probes would involve multi-step organic synthesis, starting with the functionalization of the 3-amino group, followed by the introduction of the desired reporting and targeting moieties. The 2-aminopyrimidine (B69317) scaffold, which is structurally related to aminopyridines, has also been explored for the development of biologically active molecules, indicating the broad potential of this class of heterocycles in chemical biology. nih.gov
| Probe Design Strategy | Key Functionalization | Principle of Detection |
| Direct Fluorophore Labeling | Amide bond formation at the 3-amino group | Constitutive fluorescence |
| "Click-and-Probing" | Conversion of the 3-amino group to an azide | Fluorescence "turn-on" upon cycloaddition |
| Environment-Sensitive Probes | Incorporation of solvatochromic fluorophores | Changes in fluorescence based on local environment |
Advanced Analytical Methodologies for 3 Amino 2 Chloro 4 N Propylpyridine
High-Resolution Spectroscopic Techniques for Comprehensive Structural Characterization
High-resolution spectroscopic methods are indispensable for the detailed structural elucidation of 3-Amino-2-chloro-4-n-propylpyridine. These techniques provide in-depth information about the molecule's atomic connectivity, functional groups, and three-dimensional arrangement.
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Probing Connectivity and Stereochemistry
Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for unambiguously determining the molecular structure of this compound. slideshare.netrutgers.edu By dispersing NMR signals into two dimensions, these techniques resolve spectral overlap that can obscure one-dimensional (1D) spectra, providing clear correlations between different nuclei within the molecule. rsc.org
2D-NMR Techniques: A suite of 2D-NMR experiments is employed to piece together the molecular puzzle. princeton.edu
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would reveal correlations between the protons on the pyridine (B92270) ring and within the n-propyl group, establishing their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to heteronuclei, such as carbon-13. sdsu.edu This allows for the direct assignment of protons to their corresponding carbon atoms in the pyridine ring and the n-propyl chain.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-4 bonds) between protons and carbons. sdsu.edu This is crucial for connecting different parts of the molecule, for instance, showing the correlation between the protons of the n-propyl group and the C4 carbon of the pyridine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. slideshare.net This technique is particularly useful for determining the stereochemistry and conformation of the molecule, for example, the spatial relationship between the amino group and the n-propyl chain.
A representative set of expected ¹H and ¹³C NMR chemical shifts for this compound, based on analogous structures, is presented below. google.com
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Pyridine H-5 | 7.0 - 7.5 | - |
| Pyridine H-6 | 7.5 - 8.0 | - |
| NH₂ | 4.5 - 5.5 (broad) | - |
| CH₂ (α to ring) | 2.5 - 3.0 | 30 - 35 |
| CH₂ (β to ring) | 1.5 - 2.0 | 20 - 25 |
| CH₃ | 0.8 - 1.2 | 10 - 15 |
| Pyridine C-2 | - | 145 - 150 |
| Pyridine C-3 | - | 130 - 135 |
| Pyridine C-4 | - | 140 - 145 |
| Pyridine C-5 | - | 120 - 125 |
| Pyridine C-6 | - | 135 - 140 |
This is an interactive table. The values are illustrative and would be confirmed by experimental data.
Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound. nih.govnih.gov These techniques are based on the principle that molecular bonds vibrate at specific frequencies when they absorb infrared radiation or scatter incident light.
FTIR Spectroscopy: In FTIR analysis, characteristic absorption bands would confirm the presence of key functional groups. For instance, the N-H stretching vibrations of the primary amino group would appear in the region of 3300-3500 cm⁻¹. C-H stretching vibrations of the n-propyl group and the aromatic pyridine ring would be observed around 2850-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring would produce signals in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration would likely appear in the fingerprint region, below 800 cm⁻¹. google.comnih.gov
Raman Spectroscopy: Raman spectroscopy complements FTIR and is particularly useful for observing non-polar bonds. The symmetric vibrations of the pyridine ring are often strong in the Raman spectrum.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FTIR) | Expected Wavenumber (cm⁻¹) (Raman) |
| Amino (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 | 3300 - 3500 |
| Alkyl (C-H) | Stretch | 2850 - 2960 | 2850 - 2960 |
| Aromatic (C-H) | Stretch | 3000 - 3100 | 3000 - 3100 |
| Pyridine Ring (C=C, C=N) | Stretch | 1400 - 1600 | 1400 - 1600 |
| C-Cl | Stretch | 600 - 800 | 600 - 800 |
This is an interactive table. The values are illustrative and would be confirmed by experimental data.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise elemental composition of this compound. chemrxiv.org HRMS measures the mass-to-charge ratio (m/z) of ions with very high accuracy, allowing for the calculation of a unique molecular formula. This is a definitive method for confirming the identity of the compound.
In addition to providing the exact mass, HRMS also reveals the fragmentation pattern of the molecule under ionization. This pattern serves as a molecular fingerprint and can be used to further confirm the structure. For this compound, common fragmentation pathways might include the loss of the n-propyl group, the amino group, or a chlorine atom. The NIST WebBook provides mass spectral data for the related compound 3-Amino-2-chloropyridine, which shows a molecular ion peak and fragmentation patterns that can serve as a reference. nist.gov
Chromatographic Separation and Purification Techniques for this compound
Chromatographic techniques are essential for assessing the purity of this compound and for isolating it from reaction mixtures and by-products.
High-Performance Liquid Chromatography (HPLC) Method Development for Purity Assessment and Preparative Isolation
High-Performance Liquid Chromatography (HPLC) is the workhorse method for determining the purity of non-volatile compounds like this compound. sielc.comresearchgate.net A typical HPLC method would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a buffer to control the pH. helixchrom.com
Method development would focus on optimizing the mobile phase composition, flow rate, and column temperature to achieve good separation of the main compound from any impurities. UV detection is commonly used for aromatic compounds like pyridines. sielc.com For preparative HPLC, the developed method can be scaled up to isolate larger quantities of the pure compound.
| HPLC Parameter | Typical Conditions |
| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile/Water gradient with 0.1% Trifluoroacetic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This is an interactive table. The values are illustrative and would be confirmed by experimental data.
Gas Chromatography (GC) for Volatile Impurity and By-product Analysis
Gas Chromatography (GC) is a powerful technique for the analysis of volatile impurities and by-products that may be present in samples of this compound. researchgate.netresearchgate.net This is particularly important for detecting residual solvents from the synthesis or starting materials that have not fully reacted.
A typical GC method would utilize a capillary column with a suitable stationary phase and a flame ionization detector (FID) or a mass spectrometer (MS) for detection. Headspace GC can be employed for the analysis of highly volatile impurities. The method would be validated for specificity, linearity, accuracy, and precision to ensure reliable quantification of any detected impurities.
Supercritical Fluid Chromatography (SFC) Applications for Enhanced Resolution
Supercritical Fluid Chromatography (SFC) is a powerful technique that utilizes a supercritical fluid as the mobile phase, offering advantages of both gas and liquid chromatography. For a compound like this compound, which possesses both polar (amino group) and non-polar (n-propyl group) characteristics, SFC would be an ideal method for achieving high-resolution separations.
The separation in SFC is influenced by several factors, including the choice of stationary phase, the composition of the mobile phase (often carbon dioxide mixed with a polar organic modifier like methanol), temperature, and pressure. For this compound, a variety of chiral and achiral stationary phases could be screened to optimize separation from potential impurities or isomers. Pyridine-based stationary phases, for instance, have shown excellent performance in the separation of basic compounds.
Table 1: Hypothetical SFC Method Parameters for this compound Analysis
| Parameter | Hypothetical Value/Condition | Rationale |
| Column | Chiral Stationary Phase (e.g., polysaccharide-based) or Achiral (e.g., 2-Ethylpyridine) | To resolve potential enantiomers or separate from closely related impurities. |
| Mobile Phase | Supercritical CO₂ with a Methanol/Ethanol gradient | To elute the compound with good peak shape and resolution. |
| Flow Rate | 2-5 mL/min | Typical flow rates for analytical SFC. |
| Back Pressure | 100-200 bar | To maintain the supercritical state of the mobile phase. |
| Column Temp. | 35-45 °C | To ensure reproducibility and efficiency of the separation. |
| Detection | UV-Vis (e.g., 254 nm) or Mass Spectrometry (MS) | For sensitive detection and identification of the analyte and any impurities. |
X-ray Crystallography for Single Crystal and Powder Diffraction Analysis of this compound
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. For this compound, obtaining single crystals would allow for a detailed analysis of its molecular geometry, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding involving the amino group and the pyridine nitrogen.
Powder X-ray diffraction (PXRD) would be valuable for analyzing polycrystalline samples, providing information on the crystal system, unit cell dimensions, and phase purity. This is particularly important in quality control to identify different polymorphic forms, which can have different physical properties. While no specific crystallographic data for this compound has been published, analysis of related structures, such as 3-amino-2-chloropyridine, suggests that the pyridine ring would be planar, with the amino and chloro substituents influencing the crystal packing through various intermolecular forces.
Hyphenated Techniques for Reaction Monitoring and Process Analytical Technology (PAT)
Process Analytical Technology (PAT) utilizes in-process measurements to ensure final product quality. Hyphenated analytical techniques are central to PAT, providing real-time information on reaction kinetics and by-product formation.
In-Situ Spectroscopic (e.g., IR, NMR) Monitoring of Synthetic Pathways
The synthesis of this compound would likely involve multiple steps, and in-situ spectroscopic monitoring could provide invaluable insights.
In-Situ Infrared (IR) Spectroscopy: By inserting an attenuated total reflectance (ATR) probe into the reaction vessel, the progress of the reaction could be monitored by tracking the disappearance of reactant peaks and the appearance of product peaks. For example, the formation of the amino group would be indicated by the appearance of characteristic N-H stretching vibrations.
In-Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: Flow-NMR or the use of a reaction tube within an NMR spectrometer would allow for the real-time tracking of specific proton or carbon signals of reactants, intermediates, and the final product. This would provide detailed mechanistic and kinetic data.
Coupled GC-MS and LC-MS for Real-Time Reaction Progress and By-product Identification
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for separating and identifying volatile and non-volatile compounds in a reaction mixture, respectively.
GC-MS: For a relatively volatile compound like this compound, GC-MS would be suitable for monitoring the reaction progress by taking aliquots from the reaction mixture at different time intervals. It would also be effective in identifying volatile by-products.
LC-MS: LC-MS would be particularly useful for analyzing less volatile intermediates and by-products that may not be amenable to GC analysis. The high sensitivity and specificity of MS detection would allow for the identification of trace-level impurities.
Development of Quantitative Analytical Methods for this compound (excluding biological matrices)
The development of robust quantitative analytical methods is crucial for quality control and for ensuring the consistency of the compound in various non-biological applications.
Spectrophotometric Methods for Concentration Determination
UV-Vis spectrophotometry is a simple and cost-effective method for determining the concentration of an analyte in a solution. This compound, containing a substituted pyridine ring, is expected to have a characteristic UV absorbance spectrum.
To develop a spectrophotometric method, a pure standard of the compound would be required to determine its wavelength of maximum absorbance (λmax). A calibration curve would then be constructed by measuring the absorbance of a series of solutions of known concentrations at the λmax. According to Beer-Lambert's law, the absorbance is directly proportional to the concentration, allowing for the quantification of the compound in unknown samples.
Table 2: Hypothetical Parameters for Spectrophotometric Analysis of this compound
| Parameter | Hypothetical Value/Condition |
| Solvent | Ethanol or Methanol |
| Wavelength of Maximum Absorbance (λmax) | Estimated to be in the range of 240-280 nm |
| Calibration Range | Dependent on the molar absorptivity of the compound |
| Instrumentation | UV-Vis Spectrophotometer |
It is important to reiterate that the specific values and conditions presented in the tables are hypothetical and would need to be determined experimentally through dedicated research on this compound. The lack of such published data highlights a gap in the scientific literature concerning the analytical characterization of this particular compound.
Volumetric and Gravimetric Analytical Procedures for this compound
While modern analytical chemistry predominantly relies on instrumental methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the quantification of specific organic molecules like this compound, classical volumetric and gravimetric analyses remain fundamental techniques for purity assessment and concentration determination. Specific, published standard methods for the volumetric and gravimetric analysis of this compound are not extensively documented in readily available scientific literature. However, based on the chemical properties of the molecule—specifically the basicity of the amino group and the pyridine nitrogen, and the presence of a covalently bonded chlorine atom—it is possible to outline the principles for developing such analytical procedures.
Volumetric Analysis
Volumetric analysis, or titration, is a quantitative method that involves measuring the volume of a reagent of known concentration (the titrant) required to react completely with the analyte. byjus.comlibretexts.org For this compound, its basic nature allows for determination via acid-base titration.
Principle of Non-Aqueous Acid-Base Titration
The compound possesses two basic centers: the amino group (-NH₂) and the nitrogen atom within the pyridine ring. These groups are weakly basic and, in an aqueous solution, may not provide a sharp, distinct endpoint during titration. brainkart.com To enhance the basicity of these groups and obtain a clear endpoint, a non-aqueous titration is the preferred volumetric method. brainkart.comgfschemicals.com
In this procedure, the sample is dissolved in a non-aqueous, acidic solvent, such as glacial acetic acid. The acidic solvent enhances the basic character of the weak base through a "levelling effect," making it behave as a stronger base than it would in water. gla.ac.in The titrant used is typically a strong acid dissolved in a non-aqueous solvent, with perchloric acid in glacial acetic acid being a common choice. brainkart.com
The reaction proceeds as follows: C₈H₁₁ClN₂ + HClO₄ → [C₈H₁₂ClN₂]⁺[ClO₄]⁻
The endpoint of the titration, which signifies the complete neutralization of the base, can be detected potentiometrically by monitoring the change in potential with a suitable electrode system, or visually with the use of an indicator. Crystal violet is a common indicator for this type of titration, changing from violet (basic) to yellowish-green (acidic). gla.ac.in
Hypothetical Titration Data
The following table illustrates hypothetical data that could be generated from a non-aqueous potentiometric titration of a sample of this compound.
| Sample ID | Sample Weight (mg) | Titrant (0.1 N HClO₄) Volume (mL) | Calculated Purity (%) |
| Batch A-01 | 150.5 | 8.05 | 99.6 |
| Batch A-02 | 152.1 | 8.14 | 99.7 |
| Batch B-01 | 149.8 | 7.95 | 99.0 |
Note: The purity is calculated based on the stoichiometry of the reaction, the molecular weight of the analyte, and the concentration and volume of the titrant.
Gravimetric Analysis
Gravimetric analysis is a quantitative method based on the measurement of the mass of a pure compound to which the analyte is chemically related. youtube.comyoutube.com This can be achieved by converting the analyte into a stable, insoluble precipitate, which is then filtered, washed, dried, and weighed.
Principle of Precipitation Gravimetry
For this compound, two primary theoretical approaches for gravimetric determination exist: precipitation of the entire molecule or determination of the chloride content after decomposition.
Precipitation of the Organic Molecule: The basic nature of the compound allows it to be precipitated by large, bulky acidic reagents or complex anions with which it forms a stoichiometric, insoluble salt. Reagents like sodium tetraphenylborate (B1193919) or phosphotungstic acid could potentially be used to precipitate the protonated form of the molecule from an acidic solution. The resulting precipitate must have a well-defined, stable composition and be of low solubility.
Determination of Chloride Content: This method would involve the quantitative determination of the chlorine in the molecule. However, this is more complex as it requires the complete decomposition of the organic molecule to release the chlorine as a chloride ion (Cl⁻). This is typically achieved through methods like Schöniger flask combustion, where the sample is burned in a pure oxygen atmosphere within a sealed flask containing an absorbing solution. illinois.edu The covalently bonded chlorine is converted to hydrogen chloride, which is then absorbed by the solution to form chloride ions. These ions can then be precipitated by adding an excess of silver nitrate (B79036) solution, forming insoluble silver chloride (AgCl). researchgate.net
The reaction for precipitation is: Ag⁺(aq) + Cl⁻(aq) → AgCl(s)
The silver chloride precipitate is then filtered, washed, dried to a constant mass, and weighed. youtube.com The percentage of chlorine in the original sample can be calculated, and from this, the purity of the this compound can be determined. youtube.com
Hypothetical Gravimetric Data (via Chloride Determination)
The table below presents hypothetical results for the determination of purity by gravimetric analysis of the chloride content after Schöniger flask combustion.
| Sample ID | Sample Weight (g) | Mass of AgCl Precipitate (g) | Calculated Purity (%) |
| QC-001 | 0.5012 | 0.3850 | 99.5 |
| QC-002 | 0.5035 | 0.3868 | 99.6 |
| DEV-001 | 0.4998 | 0.3815 | 99.0 |
Note: Purity is calculated using the mass of the sample, the mass of the silver chloride precipitate, the molecular weight of this compound, and the atomic weight of chlorine.
Emerging Applications and Material Science Integration of 3 Amino 2 Chloro 4 N Propylpyridine
Role of 3-Amino-2-chloro-4-n-propylpyridine as a Key Synthetic Intermediate in Agrochemical Research
The utility of a chemical compound in research and development, particularly in the agrochemical sector, is fundamentally linked to its synthetic accessibility and the reactive handles it possesses. This compound, a substituted pyridine (B92270), is noted for its potential as a valuable intermediate in the synthesis of more complex molecules. Its structure, featuring an amino group, a chlorine atom, and an n-propyl chain on the pyridine ring, offers multiple sites for chemical modification.
While extensive research on the specific applications of this compound in agrochemical products is not widely available in public literature, its synthetic utility can be understood through established chemical principles. The amino group can act as a nucleophile or be converted into a diazonium salt, enabling a variety of coupling reactions. The chlorine atom provides a site for nucleophilic substitution or cross-coupling reactions, allowing for the introduction of diverse functional groups. The n-propyl group can influence the lipophilicity and steric profile of resulting molecules, which are critical parameters for the biological activity of agrochemicals.
A documented synthesis for 3-amino-2-chloro-4-alkylpyridines, including the n-propyl variant, highlights its accessibility for research purposes. One patented method describes a two-step process starting from a corresponding 2,6-dichloro-3-amino-4-alkylpyridine. In the case of the n-propyl derivative, the synthesis would proceed as follows:
Catalytic Reduction: 2,6-Dichloro-3-amino-4-n-propylpyridine undergoes catalytic reduction to remove one of the chlorine atoms, yielding 3-amino-4-n-propylpyridine.
Chlorination: The resulting 3-amino-4-n-propylpyridine is then selectively chlorinated at the 2-position. A specific example in the patent literature details the addition of hydrochloric acid to the residue of 3-amino-4-n-propylpyridine hydrochloride, followed by the dropwise addition of hydrogen peroxide at a controlled temperature to yield this compound. acs.org
This synthetic route underscores the compound's availability as a building block for further chemical exploration in agrochemical research. The ability to be synthesized in a controlled manner is a prerequisite for its use in creating libraries of new compounds for screening and development.
Table 1: Synthetic Utility of this compound
| Functional Group | Potential Reaction Type | Significance in Synthesis |
|---|---|---|
| Amino Group (-NH2) | Nucleophilic substitution, diazotization | Enables the formation of amides, sulfonamides, and other derivatives, or can be replaced via diazonium intermediates. |
| Chloro Group (-Cl) | Nucleophilic aromatic substitution, cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) | Allows for the introduction of a wide range of substituents, including aryl, alkyl, and heteroatom groups, to build molecular complexity. |
| n-Propyl Group (-CH2CH2CH3) | - | Influences physical properties such as solubility and lipophilicity in the final molecule, which can impact biological activity and formulation. |
Integration into Advanced Polymer Architectures
There is currently no publicly available research or data to suggest that this compound has been utilized as a monomer or cross-linking agent in polymer synthesis. The bifunctional nature of the molecule, with its reactive amino and chloro groups, theoretically allows for its participation in polymerization reactions. For instance, the amino group could react with acyl chlorides or epoxides, while the chloro group could undergo nucleophilic substitution with other monomers. However, without specific studies, its role in this area remains speculative.
Similarly, there is a lack of documented evidence for the use of this compound in the functionalization of polymer surfaces or the creation of hybrid materials. In principle, the compound could be grafted onto polymer backbones or surfaces containing suitable reactive sites to impart new properties. The pyridine ring itself can offer unique electronic and coordination properties. Nevertheless, no specific examples or research findings concerning the n-propyl variant have been reported in the scientific literature.
Metal-Organic Framework (MOF) Synthesis Utilizing this compound Derivatives as Linkers
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters bridged by organic ligands, known as linkers. The properties of MOFs, including their pore size, shape, and chemical environment, are highly tunable and are dictated by the geometry and functionality of the organic linkers.
Derivatives of this compound hold theoretical potential as versatile linkers in MOF synthesis. The amino group (-NH2) and the pyridine nitrogen atom can both act as coordination sites for metal ions, offering multiple points of connection. Furthermore, the chloro (-Cl) and n-propyl (-C3H7) groups can be strategically modified to influence the resulting MOF architecture and functionality. For instance, the n-propyl group can be functionalized to introduce other coordinating groups or to modify the steric environment around the metal centers.
Currently, specific examples of MOFs constructed from this compound derivatives are not yet prevalent in published literature, indicating a frontier for future research. The exploration of how the interplay between the amino, chloro, and n-propyl substituents on the pyridine ring directs the assembly of MOF structures is a key area for investigation.
Supramolecular Assembly and Self-Assembling Systems Incorporating this compound Motifs
Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent interactions, such as hydrogen bonding, halogen bonding, and π-π stacking. The design of molecules that can spontaneously self-assemble into well-defined, ordered structures is a cornerstone of this field.
The molecular structure of this compound provides multiple functionalities capable of directing supramolecular assembly. The amino group is a potent hydrogen bond donor, while the pyridine nitrogen is a hydrogen bond acceptor. The chlorine atom can participate in halogen bonding, a directional interaction that is increasingly being utilized in crystal engineering. The n-propyl group, while primarily contributing to the molecule's steric profile, can also engage in weaker van der Waals interactions.
Research on related amino-chloropyridine derivatives has demonstrated their ability to form co-crystals and extended networks through these non-covalent interactions. mdpi.comgoogle.comresearchgate.net For example, studies on cocrystals of chlorobenzoic acids with amino-chloropyridines have shown the formation of one-dimensional structures stabilized by a combination of hydrogen and halogen bonds. mdpi.comgoogle.comresearchgate.net While direct studies on the supramolecular behavior of this compound are pending, these findings on analogous systems suggest that its motifs could be effectively incorporated into the design of novel self-assembling systems with predictable and controllable architectures.
Table 1: Potential Non-Covalent Interactions Involving this compound Motifs
| Interacting Groups on Derivative | Potential Interaction Type | Role in Supramolecular Assembly |
| Amino Group (-NH₂) | Hydrogen Bonding (Donor) | Directional control of assembly, formation of tapes, sheets, or 3D networks. |
| Pyridine Nitrogen | Hydrogen Bonding (Acceptor) | Complements hydrogen bond donors to form robust synthons. |
| Chlorine Atom (-Cl) | Halogen Bonding (Acceptor) | Provides additional directional control, can lead to unique packing arrangements. |
| Pyridine Ring | π-π Stacking | Contributes to the overall stability of the assembled structure, particularly in aromatic systems. |
| n-Propyl Group (-C₃H₇) | Van der Waals Forces | Influences steric packing and can fill void spaces within the crystal lattice. |
Catalytic Applications where this compound Derivatives Serve as Ligands or Organocatalysts
The utility of pyridine-based compounds as ligands in transition-metal catalysis and as organocatalysts is well-established. The nitrogen atom of the pyridine ring can coordinate to a metal center, influencing its electronic properties and reactivity. The substituents on the pyridine ring play a crucial role in fine-tuning the steric and electronic environment of the catalytic center.
Derivatives of this compound present an interesting scaffold for the development of new ligands and organocatalysts. The amino group can be readily modified to introduce chiral moieties for asymmetric catalysis or to create bidentate or multidentate ligands. The electronic properties of the pyridine ring, and consequently the coordinated metal center, can be modulated by the electron-donating amino group and the electron-withdrawing chloro group.
The role of the 3-amino and 2-chloro substituents would be to create a specific electronic and steric environment around a coordinated metal or at the active site of an organocatalyst. The n-propyl group at the 4-position would primarily exert a steric influence, which could be critical for controlling the selectivity of a catalytic reaction. While specific catalytic systems employing this compound derivatives are yet to be detailed in scientific reports, the foundational principles of ligand design and organocatalysis suggest that this compound is a promising platform for future exploration in this domain.
Future Research Directions and Unresolved Challenges Pertaining to 3 Amino 2 Chloro 4 N Propylpyridine
Development of More Sustainable, Economical, and Scalable Synthetic Routes
Current synthetic routes to 3-Amino-2-chloro-4-n-propylpyridine and related substituted pyridines often rely on multi-step processes that can be resource-intensive and generate significant waste. A key area for future research is the development of more sustainable, economical, and scalable synthetic methodologies. This includes exploring greener solvents, reducing the number of reaction steps, and utilizing more efficient catalysts.
One promising approach is the use of heterogeneous catalysts, such as metal-organic frameworks (MOFs), which offer advantages like low cost, ease of separation, and reusability. acs.org Research into one-pot, multi-component reactions also shows potential for creating pyridine (B92270) derivatives in a more streamlined and environmentally friendly manner. acs.org For instance, a process for preparing 3-amino-2-chloro-4-alkylpyridines on an industrial scale has been developed, which involves the catalytic reduction of a 2,6-dichloro-3-amino-4-alkylpyridine. google.com However, further optimization to improve yields and reduce the use of hazardous reagents remains a significant goal.
The development of modular methods for pyridine synthesis, allowing for the construction of various substitution patterns from readily available starting materials, is another important research direction. nih.gov Such methods would enhance the accessibility and utility of compounds like this compound for a wider range of applications.
Exploration of Unprecedented Reactivity Patterns and Novel Transformations
The reactivity of this compound is largely dictated by the interplay of its amino, chloro, and n-propyl substituents on the pyridine ring. While its use as a chemical intermediate is established, a deeper understanding of its reactivity could unlock novel transformations and applications.
Future research could focus on exploring the compound's reactivity with various reagents to uncover unprecedented reaction pathways. For example, studies on the reactivity of aminopyridines with halogens have revealed versatile chemical and structural behaviors, leading to the formation of charge-transfer complexes and ionic species. acs.orgresearchgate.net Investigating similar reactions with this compound could lead to the synthesis of novel molecules with unique properties.
Furthermore, the development of new catalytic systems could enable previously inaccessible transformations. For instance, transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for modifying pyridine rings. nih.gov Applying these methods to this compound could provide direct routes to a diverse array of functionalized derivatives.
Advancements in Computational Modeling for Predictive Synthesis and Rational Derivatization
Computational chemistry and modeling are increasingly valuable tools in modern chemical research. For this compound, these techniques can play a crucial role in predicting its properties, understanding its reactivity, and guiding the rational design of new derivatives.
Density functional theory (DFT) calculations can be employed to study the electronic structure, geometry, and reactivity of the molecule. nih.govresearchgate.net This information can help in predicting the most likely sites for electrophilic or nucleophilic attack, thus aiding in the design of synthetic strategies. For instance, computational studies have been used to determine the order of nucleophilic and electrophilic reactivity in similar aminopyridine systems. nih.gov
Structure-reactivity relationship (SRR) models can also be developed to predict the reaction kinetics of this compound and its derivatives with various reactants. oberlin.edu Such models, validated by experimental data, can accelerate the discovery of new reactions and optimize existing processes. The use of computational tools to predict properties like water solubility and blood-brain barrier penetration can also guide the design of derivatives with specific biological activities. nih.gov
Expanding the Scope of Material Science Applications and Novel Functional Materials
The pyridine scaffold is a key component in a variety of functional materials, including those with applications in catalysis, optoelectronics, and life sciences. researchgate.netnih.gov The unique combination of substituents in this compound makes it an interesting building block for the synthesis of novel materials with tailored properties.
Future research could explore the incorporation of this compound into polymers, metal-organic frameworks (MOFs), and other supramolecular architectures. researchgate.net The amino and chloro groups provide sites for further functionalization, allowing for the tuning of the material's electronic, optical, and mechanical properties. For example, pyridine-containing materials have shown promise as catalysts and in the development of light-emitting diodes and solar cells. researchgate.net The presence of the n-propyl group could also influence the self-assembly and packing of these materials, leading to unique structural motifs.
Overcoming Current Methodological Limitations in Synthesis, Purification, and Advanced Analysis
Despite advances in synthetic chemistry, several methodological limitations remain in the synthesis, purification, and analysis of substituted pyridines like this compound. Conventional synthesis methods can be inefficient and produce byproducts that are difficult to separate. acs.org
Future research should focus on developing more efficient and selective synthetic methods to minimize the formation of impurities. This could involve the use of novel catalysts or reaction conditions that favor the desired product. acs.orgnih.gov
Purification is another significant challenge. The development of more effective purification techniques, such as advanced chromatographic methods or crystallization procedures, is crucial for obtaining high-purity this compound. Simple distillation with the addition of an alkali metal compound has been explored for purifying pyridine and its derivatives. google.com
In terms of analysis, the development of more sensitive and selective analytical methods is needed for the accurate characterization of the compound and its derivatives, as well as for monitoring reaction progress and purity.
Potential for Discovery of Undiscovered Academic or Industrial Applications
While this compound is a known intermediate, its full potential for academic and industrial applications may not yet be realized. The unique substitution pattern on the pyridine ring suggests a wide range of possibilities for further exploration.
The pyridine moiety is a common feature in many biologically active compounds and approved drugs. nih.govscitechdaily.com Therefore, derivatives of this compound could be investigated for their potential in various therapeutic areas. The field of agrochemicals also represents a potential area of application, as many pesticides and herbicides contain pyridine rings. acs.orgwikipedia.org
Furthermore, the compound could find use as a ligand in coordination chemistry, forming complexes with various metal ions. researchgate.net These complexes could have applications in catalysis, sensing, or as functional materials. The continued exploration of the fundamental chemistry and reactivity of this compound is likely to lead to the discovery of new and valuable applications in both academic research and industrial processes.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Amino-2-chloro-4-n-propylpyridine, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with pyridine derivatives. For example, chlorination at the 2-position and subsequent introduction of the n-propyl group at the 4-position via nucleophilic substitution or cross-coupling reactions (e.g., using palladium catalysts and alkyl boronic acids). Reaction conditions such as solvent polarity (e.g., ethanol or DMF), temperature (80–120°C), and catalysts (e.g., piperidine for cyclocondensation) significantly impact yield and purity. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the target compound .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Use spectroscopic techniques:
- IR Spectroscopy : Identify functional groups (e.g., N-H stretch at ~3350–3472 cm⁻¹, C-Cl stretch at ~700 cm⁻¹) .
- ¹H NMR : Confirm substituent positions via chemical shifts (e.g., aromatic protons at δ 7.13–7.80 ppm, NH₂ protons at δ 5.40 ppm) .
- Elemental Analysis : Validate molecular formula (e.g., C₈H₁₀ClN₂) by comparing calculated vs. experimental C, H, N percentages .
Q. What are the key physicochemical properties of this compound relevant to experimental design?
- Methodological Answer : Key properties include:
- Solubility : Moderate in polar aprotic solvents (e.g., DMSO, DMF) but limited in water due to the hydrophobic n-propyl group.
- Melting Point : Expected range 250–290°C (based on analogs like 3-Amino-2-chloro-4-methylpyridine, mp 268–287°C) .
- Stability : Susceptible to photodegradation; store in inert atmospheres and avoid prolonged light exposure .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data when synthesizing this compound derivatives?
- Methodological Answer : Contradictions often arise from impurities or regiochemical ambiguities. Strategies include:
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks to rule out byproducts.
- 2D NMR (e.g., COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations.
- X-ray Crystallography : Resolve structural ambiguities in crystalline derivatives (e.g., analogs in ).
- Computational Modeling : Compare experimental IR/NMR data with DFT-calculated spectra .
Q. What experimental designs are optimal for studying substituent effects (e.g., n-propyl vs. methyl) on the bioactivity of 3-Amino-2-chloro-pyridine derivatives?
- Methodological Answer :
- Comparative Synthesis : Prepare analogs with varying alkyl chains (methyl, ethyl, n-propyl) using standardized conditions .
- Biological Assays : Test against target enzymes/receptors (e.g., kinase inhibition assays) to correlate chain length with activity.
- QSAR Modeling : Use logP and steric parameters (e.g., molar refractivity) to predict trends in bioavailability or binding affinity .
Q. How can researchers address low yields in the amination step during the synthesis of this compound?
- Methodological Answer : Low yields may result from competing side reactions or poor nucleophile activation. Optimize by:
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) or copper ligands for Buchwald-Hartwig amination .
- Solvent Optimization : Use high-boiling solvents (e.g., toluene or dioxane) to enhance reaction efficiency.
- Protecting Groups : Temporarily protect the amino group during alkylation to prevent undesired side reactions .
Data Interpretation and Application Questions
Q. How can researchers validate the biological relevance of this compound in drug discovery?
- Methodological Answer :
- Target Identification : Screen against kinase or GPCR panels using fluorescence polarization or SPR assays .
- ADME Profiling : Assess metabolic stability (e.g., liver microsome assays) and membrane permeability (Caco-2 cell models) .
- Toxicity Studies : Conduct cytotoxicity assays (e.g., HepG2 cells) and in vivo acute toxicity tests in rodent models .
Q. What strategies are effective for analyzing conflicting data in structure-activity relationship (SAR) studies of 3-Amino-2-chloro-pyridine analogs?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies to identify consensus trends (e.g., chlorine’s role in enhancing binding affinity) .
- Molecular Dynamics Simulations : Model ligand-receptor interactions to explain outliers in activity data .
- Dose-Response Curves : Re-evaluate IC₅₀ values under standardized conditions to minimize experimental variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
